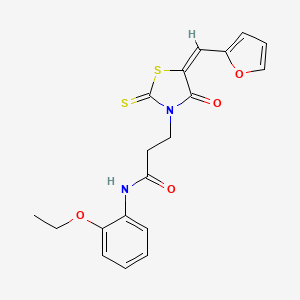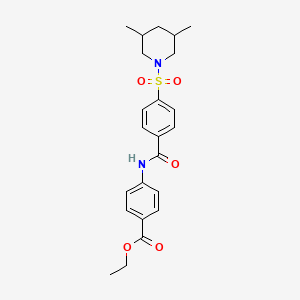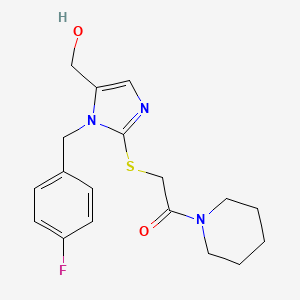
(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties : A study conducted by Zala, Dave, and Undavia (2015) synthesized compounds similar to the one , which exhibited notable antibacterial and antifungal activities. These compounds were prepared by condensation of specific propanamides with 2-chlorobenzaldehyde in the presence of a strong base. Their structural properties were established through elemental analysis and spectral data (A.P.Zala, V.D.Dave, & N.K.Undavia, 2015).
Anticancer and Antiangiogenic Effects : Chandrappa and colleagues (2010) investigated novel thioxothiazolidin-4-one derivatives, which are structurally related to the compound , for their in vivo anticancer and antiangiogenic effects against a mouse tumor model. These compounds demonstrated significant reduction in tumor volume, cell number, and inhibited tumor-induced endothelial proliferation (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).
Antioxidant Activity : Tumosienė and team (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally similar to the compound , and assessed their antioxidant activity. Some of these compounds showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid (I. Tumosienė, K. Kantminienė, Arnas Klevinskas, et al., 2020).
Anticancer Properties : A study by Chandrappa et al. (2009) synthesized thiazolidinone compounds containing a furan moiety, similar to the compound , and found them to exhibit moderate to strong antiproliferative activity in human leukemia cell lines. The study emphasized the importance of the electron-donating groups on the thiazolidinone moiety for its anticancer property (S. Chandrappa, C. Kavitha, M. Shahabuddin, et al., 2009).
Matrix Metalloproteinase (MMP) Inhibitors in Tissue Damage : Incerti and colleagues (2018) synthesized derivatives combining benzisothiazole and 4-thiazolidinone, showing potential in affecting inflammatory and oxidative processes involving MMPs. These compounds, particularly one with a 4-carboxyphenyl substituent, exhibited significant anti-inflammatory and potential wound healing effects (M. Incerti, Lucia Crascí, P. Vicini, et al., 2018).
Antifibrotic and Anticancer Action : Kaminskyy et al. (2016) described the synthesis of amino(imino)thiazolidinone derivatives and their antifibrotic and anticancer activities. These compounds showed high antifibrotic activity and were comparable to the drug Pirfenidone, without scavenging superoxide radicals (D. Kaminskyy, G. D. den Hartog, Magdalena Wojtyra, et al., 2016).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-24-15-8-4-3-7-14(15)20-17(22)9-10-21-18(23)16(27-19(21)26)12-13-6-5-11-25-13/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEVWHCURRZBKU-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)


![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377157.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine](/img/structure/B2377159.png)
![7-Methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B2377160.png)

![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2377162.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2377164.png)